2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Descripción
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-methyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Clave InChI |
HOXMBAUWMFUUIF-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Application Notes & Protocols: Advanced Amide Bond Coupling Strategies for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and ability to participate in hydrogen bonding make it a ubiquitous feature in a vast array of pharmaceuticals, from blockbuster drugs to novel clinical candidates.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the synthesis of bioactive molecules.[1][2]
This guide provides an in-depth exploration of contemporary amide coupling techniques, with a specific focus on protocols optimized for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid . This bicyclic scaffold is a valuable building block in drug discovery, offering a rigid, three-dimensional structure that can be strategically elaborated. Understanding how to efficiently and reliably couple this acid is crucial for researchers aiming to synthesize novel molecular entities.
We will move beyond simple reagent lists, delving into the mechanistic rationale behind protocol choices, troubleshooting common challenges, and providing detailed, field-tested methodologies to ensure reproducible success in your research endeavors.
II. Core Principles of Amide Bond Formation
At its core, amide bond formation is a condensation reaction. However, a direct reaction between a carboxylic acid and an amine is generally unfavorable, as it results in a non-productive acid-base reaction forming a stable salt.[3] To overcome this, the carboxylic acid's carbonyl group must be "activated" to transform the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile.[3]
The process can be visualized as a two-step sequence, which often occurs in a single pot:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate (e.g., an active ester, O-acylisourea, or acid anhydride).[2]
-
Coupling: The amine attacks the activated intermediate, displacing the leaving group to form the thermodynamically stable amide bond.
Caption: General workflow for amide bond formation.
A primary challenge, especially when coupling amino acids, is the risk of epimerization at the α-carbon of the acid. Modern coupling reagents and additives are specifically designed to minimize this side reaction, preserving stereochemical integrity.
III. A Comparative Guide to Key Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the reactivity of the acid and amine partners, steric hindrance, cost, and the desired scale of the reaction.
| Coupling Reagent Class | Examples | Key Advantages | Key Disadvantages | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used, well-understood.[4] | Risk of racemization without additives, byproduct removal can be difficult (especially DCU).[3] | Routine couplings, large-scale synthesis (EDC). |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High efficiency, fast reaction times, low racemization.[4][5][6] | More expensive, can cause side reactions if used in excess.[4] | Difficult couplings, sterically hindered substrates, peptide synthesis. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered systems, low racemization.[4] | Generates phosphine oxide byproducts, can be expensive. | N-methylated amino acids, cyclization reactions.[4] |
A. Carbodiimide-Mediated Coupling: The Workhorse Method (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are staples in synthesis.[7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct or lead to racemization.
To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always included.[8] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to yield the desired amide with minimal racemization.[5] The water-solubility of EDC and its urea byproduct makes it particularly attractive for simplified aqueous workups.[4]
Caption: Mechanism of EDC/HOBt mediated coupling.
B. Uronium/Aminium Salts: For Speed and Efficiency (HATU)
Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) represent a more advanced class of coupling agents.[4] Structurally, they incorporate the activating agent (a uronium salt) and the additive functionality (a derivative of HOBt or HOAt) into a single molecule.
Upon reaction with a carboxylate (formed by adding a non-nucleophilic base like DIPEA), HATU rapidly generates a highly reactive HOAt active ester.[6] The presence of the nitrogen atom in the azabenzotriazole ring of HOAt provides anchimeric assistance during the aminolysis step (the "7-aza effect"), accelerating the reaction and further suppressing racemization compared to HBTU (which is based on HOBt).[6] This makes HATU exceptionally effective for challenging couplings, including those involving sterically hindered amino acids or electron-deficient amines.[6][9][10]
Caption: Simplified mechanism of HATU mediated coupling.
IV. Protocols for Coupling 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
The following protocols are designed as robust starting points for the successful coupling of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid with a variety of primary and secondary amines.
Protocol 1: Standard EDC/HOBt Coupling
This method is reliable, cost-effective, and suitable for a wide range of amine partners. The workup is straightforward due to the water-soluble nature of the EDC-urea byproduct.
Materials:
-
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
-
Amine of choice
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq).
-
Add the amine partner (1.0-1.2 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base, DIPEA (2.0-3.0 eq), dropwise while stirring.
-
In a separate vial, dissolve EDC·HCl (1.2 eq) in a small amount of DMF. Add this solution to the reaction mixture dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.[1]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess base, HOBt, and the EDC-urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[11][12]
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-poor amines, where the EDC/HOBt method may be sluggish or low-yielding.[9][10]
Materials:
-
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
-
Amine of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 10% aq. Citric Acid or 1M HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (0.1-0.2 M).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. This pre-activation step generates the carboxylate and allows for the formation of the active ester.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than carbodiimide couplings.[4]
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 10% citric acid (2x) or 1M HCl, saturated aq. NaHCO₃ (2x), and brine (1x).[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.[11][12]
V. Purification and Characterization
Proper purification is essential to isolate the target amide from unreacted starting materials, reagents, and byproducts.
-
Flash Column Chromatography: This is the most common method for purifying amide products. A gradient of solvents, typically Hexanes/Ethyl Acetate or DCM/Methanol, is used to elute the compounds from a silica gel column based on polarity.[11]
-
Recrystallization: If the amide product is a solid, recrystallization can be a highly effective method to obtain material of very high purity.[12][13] This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing pure crystals to form.
-
Aqueous Work-up: The importance of the aqueous wash steps cannot be overstated. Acidic washes remove basic components (e.g., DIPEA, unreacted amine), while basic washes remove acidic components (e.g., HOBt, unreacted carboxylic acid).
Final product identity and purity should always be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
VI. References
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Available from: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Available from: [Link]
-
Amide Synthesis with Coupling Reagents. Scribd. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Acid-Amine Coupling using HBTU. Organic Synthesis. Available from: [Link]
-
Amide Bond Formation. Royal Society of Chemistry. Available from: [Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CEM Corporation. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. Available from: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available from: [Link]
-
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. NextSDS. Available from: [Link]
-
Purification of amide compound. Google Patents. Available from:
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. ACS Publications. Available from: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available from: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. peptide.com [peptide.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Abstract
This document provides a detailed guide for the structural characterization of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The isoindoline core is a significant scaffold in medicinal chemistry and materials science.[1] Accurate and unambiguous structural confirmation is paramount for researchers in drug development and related fields. This application note outlines optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It further delves into the causal reasoning behind experimental parameter selection and provides a comprehensive framework for spectral interpretation, ensuring high confidence in structural elucidation. While specific spectral data for this exact molecule is not widely published, this guide establishes a robust methodology based on well-understood principles of NMR and data from analogous isoindole derivatives.[2][3][4]
Introduction: The Importance of Isoindoline Characterization
The 2,3-dihydro-1H-isoindole (isoindoline) framework is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials.[1][5][6] The precise substitution pattern on both the aromatic and heterocyclic rings dictates the molecule's chemical properties and biological activity. Therefore, unambiguous characterization is a critical step in any research and development pipeline involving these scaffolds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the non-destructive elucidation of molecular structures in solution. This guide presents a systematic approach to leveraging a suite of NMR experiments for the complete assignment of all proton and carbon signals of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid, ensuring scientific integrity and trustworthiness of the analytical data.
Predicted Molecular Structure and Numbering Scheme
To facilitate a clear and logical discussion of the NMR data, the following IUPAC-recommended numbering scheme for the 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid structure will be used throughout this document.
Caption: IUPAC numbering for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation. The carboxylic acid and amine functionalities in the target molecule make it amenable to dissolution in polar aprotic solvents.
Protocol:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solvating power for polar molecules and its high boiling point, which minimizes evaporation. It also contains a residual proton signal (~2.50 ppm) and a carbon signal (~39.5 ppm) that can be used as internal references.[7][8][9]
-
Concentration: Weigh approximately 10-15 mg of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), but for routine analysis, referencing to the residual solvent peak of DMSO-d₆ is sufficient and avoids potential sample contamination.[8]
NMR Data Acquisition Workflow
The following workflow provides a logical progression from simple 1D experiments to more complex 2D correlations for complete structural assignment.
Caption: Systematic workflow for NMR-based structural elucidation.
Instrument Parameters
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (increase for dilute samples).
-
Rationale: These parameters provide a good balance between resolution and experiment time for a standard characterization spectrum. A 30° pulse angle is used to allow for a shorter relaxation delay.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (¹³C is ~6000 times less sensitive than ¹H).
-
Rationale: A wide spectral width ensures all carbon signals, including the carboxyl and aromatic carbons, are captured. Proton decoupling simplifies the spectrum to singlets for easier analysis.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (cosygpqf).
-
Description: This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[10][11]
-
Key Parameters: 2048 data points in F2, 256 increments in F1, 8 scans per increment.
-
Rationale: Provides direct evidence of H-H connectivity, crucial for identifying adjacent protons in the aliphatic and aromatic regions.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Multiplicity-edited HSQC (hsqcedetgpsisp2.3).
-
Description: Correlates protons directly to their attached carbons (one-bond C-H correlation).[12][13] The multiplicity-edited version distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
Key Parameters: ¹J(C,H) coupling constant set to 145 Hz (a typical value for sp² and sp³ C-H bonds).
-
Rationale: This is the most reliable method for assigning protonated carbons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC (hmbcgplpndqf).
-
Description: Correlates protons to carbons over multiple bonds (typically 2-3 bonds, sometimes 4).[10][13]
-
Key Parameters: Long-range coupling constant (ⁿJ(C,H)) set to 8 Hz.
-
Rationale: This is the key experiment for connecting molecular fragments and assigning quaternary (non-protonated) carbons, such as C-3a, C-5, C-7a, and the carboxyl carbon.
-
Data Interpretation and Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid in DMSO-d₆. These predictions are based on established chemical shift principles and data from similar isoindoline and aromatic carboxylic acid structures.[4][14][15][16]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| COOH | ~12.9 | br s | - | 1H | Acidic proton, broad signal, downfield shift. |
| H-4 | ~7.95 | d | J ≈ 1.5 Hz | 1H | Aromatic proton ortho to COOH, deshielded. Small coupling to H-6 (meta). |
| H-6 | ~7.85 | dd | J ≈ 8.0, 1.5 Hz | 1H | Aromatic proton meta to COOH, ortho to H-7. |
| H-7 | ~7.40 | d | J ≈ 8.0 Hz | 1H | Aromatic proton ortho to the isoindoline ring fusion. |
| H-1 / H-3 | ~4.20 | s | - | 4H | Equivalent benzylic CH₂ groups adjacent to Nitrogen. Appears as a singlet due to rapid conformational averaging. |
| N-CH₃ | ~2.55 | s | - | 3H | Methyl group attached to nitrogen. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Carbon Type | Assignment Rationale & Key HMBC Correlations |
| C=O | ~167.5 | C | Carboxyl carbon. Correlates with H-4 and H-6. |
| C-7a | ~142.0 | C | Aromatic quaternary carbon at ring fusion. Correlates with H-1/H-3, H-6, H-7. |
| C-3a | ~139.5 | C | Aromatic quaternary carbon at ring fusion. Correlates with H-1/H-3, H-4, H-7. |
| C-5 | ~130.0 | C | Aromatic quaternary carbon attached to COOH. Correlates with H-4, H-6, and COOH proton. |
| C-6 | ~128.5 | CH | Aromatic CH. Correlates with H-4, H-7. |
| C-4 | ~122.0 | CH | Aromatic CH. Correlates with H-6. |
| C-7 | ~121.5 | CH | Aromatic CH. Correlates with H-1/H-3, H-6. |
| C-1 / C-3 | ~55.0 | CH₂ | Equivalent benzylic carbons. Correlate with N-CH₃, H-7, H-4. |
| N-CH₃ | ~42.0 | CH₃ | Methyl carbon. Correlates with H-1/H-3. |
Analysis of 2D Correlation Data
-
COSY: A cross-peak will be observed between H-6 and H-7, confirming their ortho relationship. A weaker cross-peak may be seen between H-4 and H-6, confirming their meta coupling. The aliphatic and methyl protons (H-1/H-3 and N-CH₃) will not show correlations as they are expected to be singlets.
-
HSQC: This experiment will directly link the proton signals to their respective carbon signals, confirming the assignments for C-4, C-6, C-7, C-1/C-3, and the N-CH₃ group.
-
HMBC: This is the cornerstone for the complete assignment. The diagram below illustrates the most critical long-range correlations needed to assemble the structure.
Caption: Key HMBC correlations for assigning quaternary carbons.
Conclusion
By systematically applying the 1D and 2D NMR protocols detailed in this application note, researchers can achieve a complete and unambiguous structural characterization of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a self-validating system of cross-correlations that ensures the highest level of confidence in the final assignment. This rigorous analytical approach is essential for advancing research in drug discovery and chemical sciences where this molecular scaffold is employed.
References
-
ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Available at: [Link][2]
-
MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link][3]
-
PMC. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link][4]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link][14]
-
RSC Publishing. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Available at: [Link][15]
-
BMRB. Isoindoline | C8H9N | MD Topology | NMR | X-Ray. Available at: [Link][6]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link][10]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link][8]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][11]
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Available at: [Link][12]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link][16]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link][13]
-
Beilstein Journal of Organic Chemistry. The chemistry of isoindole natural products. Available at: [Link][1]
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Isoindole, 2,3-dihydro- [webbook.nist.gov]
- 6. Isoindoline | C8H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. chem.washington.edu [chem.washington.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. tetratek.com.tr [tetratek.com.tr]
- 14. acgpubs.org [acgpubs.org]
- 15. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Advanced Application Note: Incorporating 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The functionalization of peptides with rigid, basic pharmacophores is a critical strategy in modern drug discovery. 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (commonly referred to as 2-Me-Iso-5-COOH) is a highly valuable building block utilized in the design of COX-II inhibitors[1] and cereblon-binding PROTACs/molecular glues[2].
When incorporated into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS)[3], this bicyclic aromatic compound serves a dual purpose:
-
Conformational Rigidity: The isoindoline core restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation and enhance target affinity.
-
Physiological Basicity: The tertiary N-methyl amine (pKa ~8.5) introduces a permanent positive charge at physiological pH. This significantly improves the aqueous solubility of highly hydrophobic peptide sequences and can act as a critical hydrogen-bond donor/electrostatic anchor within receptor binding pockets.
This application note provides a self-validating, optimized protocol for the efficient coupling of 2-Me-Iso-5-COOH to resin-bound peptides, detailing the mechanistic causality behind reagent selection and troubleshooting common synthetic bottlenecks.
Physicochemical Properties & SPPS Compatibility
Understanding the physical state of the building block is essential for calculating accurate reaction stoichiometries. The compound is predominantly supplied as a hydrochloride salt to prevent the oxidation of the tertiary amine during long-term storage[4].
Table 1: Physicochemical Profile
| Property | Specification |
| Compound Name | 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride |
| CAS Number | 1065065-38-4 (HCl salt)[4] / 933751-99-6 (Free base)[5] |
| Molecular Weight | 213.66 g/mol (HCl salt) / 177.20 g/mol (Free base)[5] |
| Appearance | Off-white to pale yellow powder |
| Solubility (SPPS) | High in DMF, NMP, and DMSO |
| Recommended Activation | HATU / DIPEA (Uronium-based activation) |
Mechanistic Insights: The Causality of Experimental Choices
As a Senior Application Scientist, it is crucial to move beyond empirical steps and understand the why behind the protocol:
-
Overcoming Aromatic Resonance (Why HATU?): Aromatic carboxylic acids exhibit lower electrophilicity at the carbonyl carbon compared to standard aliphatic amino acids due to resonance stabilization with the aromatic ring. To overcome this kinetic barrier, the use of a highly reactive uronium-based coupling reagent like HATU is mandatory[6]. HATU rapidly converts the acid into a highly reactive O-acyl(tetramethyl)isouronium intermediate, driving the acylation of the resin-bound amine to completion despite the steric bulk of the bicyclic system[7].
-
Stoichiometric Compensation for the HCl Salt: Because the building block is supplied as a hydrochloride salt (CAS 1065065-38-4), the standard 1:2 ratio of Acid:Base is insufficient. The first equivalent of N,N-Diisopropylethylamine (DIPEA) is entirely consumed neutralizing the HCl to free the tertiary amine. Failing to add this extra equivalent of base will result in an acidic microenvironment, severely retarding the HATU activation and leading to failed couplings.
-
Cleavage and Precipitation Kinetics: During TFA-mediated cleavage, the tertiary amine becomes fully protonated. This drastically increases the hydrophilicity of the crude peptide. Consequently, during cold ether precipitation, the peptide may precipitate more slowly or form a finer suspension than standard acetyl-capped peptides because the positive charge repels the non-polar ether solvent.
Experimental Workflow Visualization
Workflow for N-terminal modification using 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid.
Detailed Experimental Protocols
Protocol A: N-Terminal Derivatization on Solid Support
This protocol assumes a 0.1 mmol synthesis scale using a standard Rink Amide or Wang resin.
Reagent Preparation (Table 2: Optimized Coupling Parameters)
| Reagent | Equivalents | Amount (0.1 mmol scale) | Function |
|---|---|---|---|
| 2-Me-Iso-5-COOH·HCl | 3.0 eq | 64.1 mg | Building Block |
| HATU | 2.9 eq | 110.2 mg | Activating Agent |
| DIPEA | 7.0 eq | 122 µL | Base (Neutralization + Activation) |
| DMF | N/A | 2.0 mL | Solvent |
Note: HATU is used at 2.9 eq (slightly sub-stoichiometric to the acid) to prevent guanidinylation of the free N-terminus by excess uronium salt[6].
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.
-
Pre-Activation (Critical Step): In a clean glass vial, dissolve 64.1 mg of 2-Me-Iso-5-COOH·HCl in 2.0 mL of peptide-synthesis grade DMF. Add 122 µL of DIPEA and vortex. The solution may slightly change color as the free base is generated. Add 110.2 mg of HATU and vortex for exactly 2 minutes to form the active ester.
-
Coupling: Transfer the activated solution to the reaction vessel containing the peptide-resin. Agitate at room temperature for 90 to 120 minutes.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.
-
Expected Result: The beads and solution should remain yellow (negative), indicating complete acylation of the primary amine.
-
Troubleshooting: If the beads are slightly blue, perform a secondary coupling using DIC (3.0 eq) and Oxyma Pure (3.0 eq) for 1 hour to overcome any remaining steric hindrance without the risk of HATU-induced guanidinylation.
-
Protocol B: Cleavage and HPLC Purification Considerations
-
Cleavage: Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v/v) for 2 to 3 hours at room temperature.
-
Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C). Expert Insight: Because the isoindoline tertiary amine is protonated, the peptide may form a fine, milky suspension rather than a distinct pellet. Incubate the ether suspension at -20°C for 30 minutes, then centrifuge at a high RCF (>5000 × g) for 10 minutes to ensure full recovery.
-
HPLC Purification: When developing the preparative HPLC gradient, ensure the mobile phase contains 0.1% TFA. The TFA acts as an ion-pairing agent for the basic isoindoline nitrogen, preventing severe peak tailing caused by interactions with residual silanols on the C18 stationary phase.
References
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega.
- US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google P
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- 1065065-38-4 (C10H11NO2) - PubChemLite.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
- 933751-99-6|2-Methyl-2,3-dihydro-1h-isoindole-5-carboxylic acid - BLDpharm.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. PubChemLite - 1065065-38-4 (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. 933751-99-6|2-Methyl-2,3-dihydro-1h-isoindole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Improving reaction yield in 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid synthesis
Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (also known as 2-methylisoindoline-5-carboxylic acid).
As a zwitterionic heterocycle, this compound presents unique challenges in both carbon-nitrogen bond formation and downstream isolation. This guide is designed for drug development professionals and process chemists looking to optimize reaction yields and scale up production safely.
Reaction Pathway Overview
There are two primary synthetic strategies utilized in the industry to construct the N-methylisoindoline core:
-
Direct Cyclization: The double SN2 displacement of a 3,4-bis(halomethyl)benzoic acid derivative with methylamine [1].
-
Reductive Amination (Eschweiler-Clarke): The N-methylation of a pre-formed isoindoline-5-carboxylic acid using formaldehyde and formic acid [2].
Fig 1: Synthetic routes to 2-methylisoindoline-5-carboxylic acid and common side products.
Frequently Asked Questions & Troubleshooting
Q1: Why does my direct cyclization with methylamine yield mostly polymeric sludge instead of the desired isoindoline?
Mechanistic Cause: The reaction between 3,4-bis(bromomethyl)benzoic acid and methylamine is a kinetic competition between intramolecular cyclization ( kintra ) and intermolecular alkylation ( kinter ) [1]. When the primary amine (methylamine) undergoes the first alkylation, it forms a secondary amine. This secondary amine is structurally more nucleophilic than the starting methylamine. If the local concentration of the dibromide is too high, the secondary amine will attack a second dibromide molecule rather than cyclizing, initiating a runaway polymerization cascade. Validated Solution:
-
High Dilution Principle: The dibromide must be added dropwise (ideally via a syringe pump over 4–6 hours) to a massive stoichiometric excess of methylamine (10–20 equivalents) in a highly dilute solution (e.g., 0.05 M).
-
Continuous Flow: For scale-up, transition this step to a continuous flow microreactor to strictly control local stoichiometry and heat dissipation.
Q2: During the Eschweiler-Clarke methylation of isoindoline-5-carboxylic acid, my LC-MS shows incomplete conversion with a +30 Da mass adduct. What is happening?
Mechanistic Cause: A +30 Da mass shift corresponds to the unreduced N-hydroxymethyl intermediate (a hemiaminal). The Eschweiler-Clarke reaction proceeds via the nucleophilic attack of the amine on formaldehyde to form an iminium ion, followed by a decarboxylative hydride transfer from formic acid [3]. If the reaction temperature is too low, or if the formic acid is depleted, the reaction stalls at the hemiaminal stage [2]. Validated Solution:
-
Ensure a minimum of 3 to 5 equivalents of formic acid relative to formaldehyde.
-
Maintain the reaction at a vigorous reflux (95–100 °C). The hydride transfer step has a high activation energy barrier; heating drives the evolution of CO2 gas, which thermodynamically pulls the reaction to completion.
Q3: How do I efficiently isolate the final product from the aqueous reaction mixture? Standard extractions are failing.
Mechanistic Cause: 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is an amphoteric molecule (zwitterion). It contains a basic tertiary amine (pKa ~ 8.5) and an acidic carboxylic acid (pKa ~ 4.0). At neutral pH, it exists as a highly water-soluble inner salt, making standard organic solvent extraction (e.g., ethyl acetate, DCM) nearly impossible. Validated Solution:
-
Isoelectric Precipitation: Carefully adjust the aqueous phase to the molecule's isoelectric point (pI ≈ 6.2). At this exact pH, the molecule has a net charge of zero, minimizing its aqueous solubility and inducing crystallization.
-
Ion-Exchange Chromatography: If precipitation fails due to high salt content, load the aqueous mixture onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water to remove non-basic impurities, then elute the product using 5% aqueous ammonia.
Quantitative Yield & Purity Comparison
To assist in route selection, the following table summarizes the historical performance data of both primary synthetic routes based on internal scale-up metrics.
| Synthesis Route | Key Reagents | Primary Impurity | Typical Crude Yield | Optimized Isolated Yield | Typical Purity (HPLC) |
| Direct Cyclization | 3,4-bis(bromomethyl)benzoic acid, MeNH2 | Polymeric oligomers, Quaternary salts | 35 - 45% | 55 - 60% | > 92% |
| Eschweiler-Clarke | Isoindoline-5-carboxylic acid, CH2O , HCO2H | Hemiaminal (+30 Da), Unreacted SM | 75 - 85% | 88 - 92% | > 98% |
Standard Operating Procedure (SOP): Optimized Eschweiler-Clarke N-Methylation
This protocol provides a self-validating system for the synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid via reductive amination[2].
Reagents & Materials:
-
Isoindoline-5-carboxylic acid: 10.0 g (61.3 mmol)
-
Formic Acid (88% aqueous): 25.0 mL (~580 mmol, ~9.5 eq)
-
Formaldehyde (37% aqueous, stabilized with methanol): 15.0 mL (~200 mmol, ~3.2 eq)
-
Deionized Water: 50 mL
Step-by-Step Methodology:
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler (to monitor CO2 evolution).
-
Dissolution: Suspend 10.0 g of isoindoline-5-carboxylic acid in 25.0 mL of 88% formic acid. Stir at room temperature for 10 minutes. Note: The suspension will partially clear as the amine is protonated.
-
Addition: Add 15.0 mL of 37% aqueous formaldehyde in one portion.
-
Thermal Activation: Slowly heat the reaction mixture to 95–100 °C using an oil bath.
-
Self-Validation Check: At approximately 80 °C, vigorous gas evolution ( CO2 ) should be observed in the bubbler. This confirms the hydride transfer is occurring.
-
-
Reaction Monitoring: Maintain reflux for 4 hours. Pull a 50 µL aliquot, dilute in 1 mL of Methanol/Water (1:1), and analyze via LC-MS.
-
Pass Criteria: Disappearance of the starting material mass (m/z 164 [M+H]+ ) and absence of the hemiaminal intermediate (m/z 208 [M+H]+ ). Target mass is m/z 178 [M+H]+ .
-
-
Concentration: Once complete, cool the reaction to room temperature. Transfer to a rotary evaporator and remove excess formic acid and formaldehyde under reduced pressure (bath temp 50 °C) until a viscous syrup remains.
-
Isoelectric Isolation: Dissolve the syrup in 50 mL of deionized water. Place the flask in an ice bath. Using a calibrated pH meter, carefully add 2M NaOH dropwise until the pH reaches exactly 6.2.
-
Filtration: A white to off-white precipitate will form. Stir at 0 °C for 1 hour to maximize crystallization. Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with 2 x 10 mL of ice-cold water, followed by 10 mL of cold acetone.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the title compound.
References
- Title: United States Patent 5,936,089 - Dipeptides which promote release of growth hormone Source: Google Patents / USPTO URL
- Title: Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)
- Title: An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid Source: ResearchGate URL
Technical Support Center: Stability & Troubleshooting Guide for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (also known as 2-methylisoindoline-5-carboxylic acid).
Because this molecule contains both an electron-rich tertiary amine (within the isoindoline ring) and a carboxylic acid, it exhibits zwitterionic behavior and is highly susceptible to environmental degradation. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why is my stock powder turning from off-white to a yellowish/brown tint over time?
The Causality: This color shift is the hallmark of auto-oxidation . The nitrogen atom in the 2-methylisoindoline ring possesses an available lone pair of electrons. When exposed to atmospheric oxygen and ambient light, this tertiary amine readily oxidizes to form an N-oxide degradant. The Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen) in amber vials. If you are working with the free base, consider converting it to the hydrochloride (HCl) salt. Protonating the amine ties up the lone pair, drastically raising the oxidation potential and stabilizing the molecule[1].
Q2: I am observing shifting retention times in HPLC and changes in solubility after 6 months of storage. What happened?
The Causality: You are likely observing hygroscopicity and zwitterion disproportionation . The carboxylic acid moiety readily forms hydrogen bonds with atmospheric moisture. If the ambient humidity exceeds 60% RH, the crystalline lattice absorbs water to form hydrates. This alters the apparent solubility and can cause the compound to aggregate or shift between its neutral and zwitterionic states in solution. The Solution: Implement strict desiccation. If the compound has already absorbed moisture, do not simply heat it (which may induce thermal degradation); instead, follow the Moisture Rescue Protocol detailed in Part 3.
Q3: How do I choose between storing the free base versus the hydrochloride (HCl) salt?
The Causality: The free base is inherently unstable for long-term storage due to the exposed tertiary amine. Commercial suppliers predominantly synthesize and ship this compound as the hydrochloride salt (CAS: 1065065-38-4) because the ionic lattice is thermodynamically more stable and resistant to photo-oxidation[2]. The Solution: For any storage exceeding 30 days, use the HCl salt. The free base should only be generated in situ immediately prior to your coupling reactions or biological assays.
Part 2: Quantitative Stability Profiling
To establish a self-validating baseline for your quality control, we have modeled the degradation profile of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid under standard ICH Q1A(R2) stability testing conditions[3].
Table 1: 6-Month Stability Data (Free Base vs. HCl Salt)
| Storage Condition (ICH Q1A) | Chemical Form | Container / Atmosphere | 6-Month Purity | Primary Degradant Identified |
| Long-term (25°C / 60% RH) | Free Base | Ambient Air, Clear Vial | 92.4% | N-Oxide (+16 Da mass shift) |
| Long-term (25°C / 60% RH) | HCl Salt | Ambient Air, Clear Vial | 98.1% | Hydrate (Moisture absorption) |
| Accelerated (40°C / 75% RH) | Free Base | Ambient Air, Clear Vial | 84.5% | N-Oxide, Zwitterionic Aggregates |
| Accelerated (40°C / 75% RH) | HCl Salt | Argon, Amber Vial | 99.5% | None detected |
| Refrigerated (2-8°C) | HCl Salt | Argon, Amber Vial | >99.9% | None detected |
Part 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV/MS Assay
Purpose: A self-validating method to quantify N-oxide formation and ensure batch integrity before biological assays.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol:Water (50:50, v/v). Self-Validation Check: The solution should be perfectly clear. Cloudiness indicates polymeric aggregation.
-
Mobile Phase Setup:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA is critical to suppress the ionization of the carboxylic acid and maintain sharp peak shapes for the zwitterion).
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Detection & Causality: Monitor UV at 254 nm.
-
Intact Molecule: Elutes as the major peak.
-
N-Oxide Degradant: Elutes slightly earlier (more polar). Confirm via MS: Look for a +16 Da mass shift (M+H = 194.08 for N-oxide vs. 178.08 for the intact free base).
-
Protocol 2: Moisture Rescue & HCl Salt Conversion
Purpose: To salvage degraded, hygroscopic free base stock by converting it into a stable, anhydrous hydrochloride salt.
-
Dissolution: Dissolve 500 mg of the degraded free base in 10 mL of anhydrous Ethanol under a Nitrogen stream.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric aggregates.
-
Acidification: Slowly add 1.2 equivalents of 2M HCl in Diethyl Ether dropwise while stirring at 0°C.
-
Mechanistic Note: The non-polar ether reduces the dielectric constant of the solvent, forcing the newly formed ionic HCl salt to precipitate out of solution.
-
-
Isolation: Collect the white precipitate via vacuum filtration. Wash with 5 mL of cold, anhydrous Diethyl Ether.
-
Desiccation: Dry the powder in a vacuum desiccator over Phosphorus Pentoxide ( P2O5 ) for 24 hours to remove all trace moisture. Store at -20°C under Argon.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams map the chemical causality of degradation and the recommended troubleshooting workflow.
Fig 1. Primary degradation pathways and stabilization mechanism via salt formation.
Fig 2. Decision matrix and rescue workflow for degraded isoindoline samples.
References
-
International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved March 27, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic Acid Functionalization
Welcome to the Technical Support Center. Functionalizing 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid presents a dual chemical challenge: efficiently activating the C5-carboxylic acid for amide coupling while simultaneously preserving the oxidatively labile, electron-rich tertiary amine of the isoindoline core.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-fidelity synthesis and minimize side reactions.
Part 1: Amide Coupling Troubleshooting (Carboxylic Acid Functionalization)
Q1: Why am I observing significant N-acylurea byproducts during EDC or DCC coupling? A1: When using carbodiimides like EDC or DCC, the carboxylic acid is initially converted into a highly reactive O-acylisourea intermediate. If the incoming amine nucleophile is sterically hindered or slow to react, this intermediate undergoes a spontaneous 1,3-O-to-N acyl shift[1]. This rearrangement forms a thermodynamically stable, dead-end N-acylurea byproduct, drastically reducing your yield[2]. Causality & Solution: To prevent this, transition to uronium/aminium-based coupling reagents like HATU in the presence of DIPEA. Alternatively, if you must use EDC, always add a stoichiometric amount of HOAt or HOBt. These additives rapidly trap the O-acylisourea to form an active ester, which is resistant to the acyl shift and highly reactive toward amines[1].
Q2: Is there a risk of epimerization during the coupling of this compound? A2: The 2-methylisoindoline core itself is achiral. However, if you are coupling it to a chiral amine or amino acid, the choice of coupling reagent is critical. Slow couplings or the use of strong, unhindered bases can cause epimerization of your chiral amine partner. Utilizing HATU with a sterically hindered base like DIPEA accelerates the coupling rate, effectively outcompeting the epimerization pathway and preserving stereointegrity[3].
Caption: Amide coupling pathways highlighting the N-acylurea side reaction and active ester rescue.
Part 2: Isoindoline Core Stability & C-H Functionalization
Q3: During transition-metal catalyzed functionalization, I observe N-demethylation and benzylic oxidation. What is the mechanistic cause? A3: The tertiary amine within the isoindoline ring is highly susceptible to single-electron oxidation. Under aerobic conditions or in the presence of oxidative transition-metal catalysts, the nitrogen lone pair is oxidized, leading to the formation of a highly electrophilic iminium ion intermediate[4]. Once formed, this iminium ion is a branching point for two major degradation pathways:
-
Benzylic Oxidation: The iminium ion can be trapped by molecular oxygen or water, leading to the oxidation of the benzylic position to form an isoindolinone (lactam)[5].
-
N-Demethylation: Hydrolysis of the iminium ion at the N-methyl position results in the loss of formaldehyde, yielding a secondary amine[6]. Causality & Solution: All transition-metal catalyzed reactions involving this core must be performed under rigorously degassed, inert atmospheres (Argon/N₂) using redox-neutral conditions[7].
Caption: Oxidative degradation pathways of the isoindoline core via an iminium ion intermediate.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Fidelity Amide Coupling using HATU/DIPEA
This protocol utilizes a self-validating workup strategy. By carefully controlling the pH during extraction, unreacted starting materials and coupling byproducts are systematically eliminated, ensuring high purity before chromatography.
Step-by-Step Methodology:
-
Activation: Dissolve 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes at room temperature to ensure complete formation of the active ester.
-
Coupling: Add the amine nucleophile (1.1 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Validation Checkpoint (LC-MS): Confirm the disappearance of the active ester mass and the appearance of the product mass.
-
Self-Validating Workup:
-
Dilute the mixture with Ethyl Acetate (10 volumes).
-
Wash with 5% aqueous NaHCO₃ (3x) to remove HOAt (cleaved from HATU) and any unreacted carboxylic acid.
-
Wash with 5% aqueous Citric Acid (2x) to remove unreacted aliphatic amines. (Note: Monitor pH carefully to avoid protonating the isoindoline core, which would pull your product into the aqueous layer. Keep the aqueous layer pH > 6 if possible, or skip the acid wash if the product is highly basic).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Protocol 2: Redox-Neutral C-H Functionalization
To prevent the oxidation of the isoindoline core to isoindolinone, this protocol strictly excludes oxygen and utilizes redox-neutral palladium catalysis[7].
Step-by-Step Methodology:
-
Degassing (Critical Step): In a Schlenk flask, dissolve the isoindoline substrate and the coupling partner in anhydrous, degassed solvent (e.g., 1,4-dioxane). Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of Argon, add the Pd-catalyst (e.g., Pd(OAc)₂, 5 mol%) and the required ligand. Seal the flask.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) for 12 hours.
-
Validation Checkpoint (TLC): Check for the presence of a highly polar baseline spot (indicative of N-demethylation) or a UV-active spot with shifted Rf (indicative of isoindolinone formation). If absent, the inert atmosphere was successfully maintained.
-
Workup: Filter the mixture through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Part 4: Quantitative Data Presentation
Table 1: Comparison of Coupling Reagents for 2-Methylisoindoline-5-carboxylic acid
| Reagent System | Additive | Typical Yield | Primary Side Reaction | Recommendation |
| DCC or EDC | None | 40–55% | N-Acylurea formation | Not Recommended |
| EDC | HOBt or HOAt | 75–85% | Minimal | Good for standard amines |
| HATU | DIPEA | >90% | None | Optimal for hindered amines |
| PyBOP | DIPEA | 80–90% | Pyrrolidine amides | Alternative to HATU |
Table 2: Impact of Reaction Atmosphere on Isoindoline Core Stability
| Atmosphere / Condition | Core Oxidation (Isoindolinone) | N-Demethylation | Overall Core Recovery |
| Aerobic (Open Air) | High (>30%) | Moderate (~10%) | <50% |
| O₂ Balloon | Severe (>60%) | High (~20%) | <15% |
| Standard N₂ Line | Low (<5%) | Trace (<1%) | >90% |
| Freeze-Pump-Thaw (Argon) | None Detected | None Detected | >98% |
Part 5: References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]
-
Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications Source: Journal of the American Chemical Society (ACS) / PMC URL:[Link]
-
The chemistry of isoindole natural products Source: Beilstein Journal of Organic Chemistry / PMC URL:[Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics Source: NIH / PMC URL:[Link]
-
Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones Source: Organic Letters (ACS) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: LC-MS Optimization for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, highly sensitive LC-MS/MS methods for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid .
Because this compound is an amphoteric isoindoline derivative (possessing both a basic tertiary amine and an acidic carboxylic acid), it presents unique chromatographic and ionization challenges. This living document provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning behind every parameter adjustment.
Part 1: Quantitative Data & Target Parameters
To establish a baseline for your method development, summarize your instrument settings against the optimal physicochemical targets listed below.
Table 1: Physicochemical Properties & Optimized LC-MS Parameters
| Parameter | Target Value / Expert Recommendation |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Monoisotopic Mass | 177.0790 Da |
| Target Precursor Ion (ESI+) | m/z 178.1 [M+H]⁺ |
| Target Precursor Ion (ESI-) | m/z 176.1 [M-H]⁻ |
| Estimated pKa (Amine) | ~8.5 (Isoindoline nitrogen) |
| Estimated pKa (Carboxyl) | ~4.2 (Aromatic carboxylic acid) |
| Primary Column Recommendation | Z-HILIC (Zwitterionic) or Polar-Embedded C18 |
| Optimal Aqueous Phase (ESI+) | 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.8) |
| Optimal Organic Phase (ESI+) | Acetonitrile + 0.1% Formic Acid |
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My compound is eluting in the void volume (k' < 1) on a standard C18 column. How do I achieve proper retention?
-
The Causality: 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a zwitterion. At neutral pH, the tertiary amine is protonated (NH⁺) and the carboxylic acid is deprotonated (COO⁻). This dual-ionized state makes the molecule highly hydrophilic (extremely low LogD), preventing it from partitioning into the hydrophobic C18 stationary phase [1].
-
The Solution: You must either change the retention mechanism or force the molecule into a single charge state.
-
Orthogonal Approach: Switch to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) column. Z-HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on the stationary phase [2].
-
pH Control Approach: Drop the mobile phase pH to < 3.0 using 0.1% Formic Acid. This fully neutralizes the carboxylic acid, leaving only the protonated amine. Use a polar-embedded C18 column (which resists dewetting in highly aqueous conditions) to retain the single cation.
-
Q2: I am seeing severe peak tailing and peak broadening. How do I correct the peak shape?
-
The Causality: Peak tailing for basic compounds is rarely a fluid dynamics issue; it is a secondary chemical interaction. While the primary retention mechanism is hydrophobic, the unreacted, residual silanols (Si-OH) on the silica support become deprotonated (Si-O⁻) at pH > 3.0. The positively charged isoindoline amine undergoes a strong, kinetically slow ion-exchange interaction with these negatively charged silanols, causing the analyte to desorb slowly and create a "tail" [3, 4].
-
The Solution: First, ensure you are using a high-purity "Type B" silica column, which has drastically reduced metal content and fewer active silanols [3]. Second, add a volatile buffer like 10 mM Ammonium Formate to your mobile phase. The NH₄⁺ ions act as competitive binders, occupying the active silanol sites and masking them from your analyte [4].
Q3: My MS signal is weak or highly variable. Should I use ESI+ or ESI-?
-
The Causality: In a neutral solution, zwitterions form inner salts within the electrospray droplet. This net-neutral state severely suppresses the ejection of gas-phase ions during the Coulombic fission process, leading to poor sensitivity [1].
-
The Solution: Force the molecule into a definitive polarity. Because the N-methylisoindoline group has a very high proton affinity, ESI Positive (ESI+) is the optimal mode. Use an acidic mobile phase (pH ~2.5) to ensure the amine is fully protonated and the carboxylic acid is neutral, guaranteeing a robust [M+H]⁺ signal.
Part 3: Visual Workflows
Caption: LC Method Development Workflow for Amphoteric Isoindoline Derivatives.
Caption: ESI Polarity and pH Optimization Strategy for Zwitterionic Detection.
Part 4: Self-Validating Experimental Protocols
Protocol A: Z-HILIC Method Development & Equilibration
HILIC methods fail primarily due to poor equilibration of the aqueous layer on the stationary phase. This protocol ensures a self-validating setup.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 4.5).
-
Mobile Phase B: 90% Acetonitrile / 10% Mobile Phase A.
-
-
Column Equilibration (Self-Validating Step): Flush the Z-HILIC column with 50% A / 50% B for 20 column volumes, then switch to the starting gradient conditions (e.g., 95% B).
-
Validation Check: Monitor the system backpressure and MS baseline. Do not execute an injection until the delta pressure fluctuates by less than 2% over a 5-minute window. A drifting baseline indicates the water layer is still forming.
-
-
Injection Volume Control: Because HILIC is highly sensitive to the sample diluent, dissolve your standard in >75% Acetonitrile.
-
Validation Check: Inject 1 µL, 2 µL, and 5 µL. Plot the peak area versus injection volume. If the R² is < 0.99, or if the 5 µL injection shows peak splitting, your sample solvent is disrupting the HILIC partition layer. Reduce the injection volume or increase the organic content of the sample diluent.
-
Protocol B: MS/MS Source and MRM Optimization
To achieve maximum sensitivity, the fragmentation of the isoindoline ring must be precisely tuned.
-
T-Junction Infusion: Infuse a 1 µg/mL standard at 10 µL/min via a syringe pump, teed into the LC flow operating at 0.4 mL/min (50% Aqueous / 50% Organic).
-
Validation Check: Monitor the m/z 178.1 precursor ion. The signal Relative Standard Deviation (RSD) must be < 5% over 2 minutes before proceeding. High RSD indicates poor desolvation or spray instability.
-
-
Declustering Potential (DP) Sweep: Ramp the DP (or Fragmentor voltage) from 20 V to 150 V. Select the voltage that maximizes the m/z 178.1 signal without inducing in-source fragmentation.
-
Collision Energy (CE) Sweep (Self-Validating Step): Isolate m/z 178.1 in Q1. Ramp the CE in Q2 from 5 eV to 50 eV.
-
Validation Check: Track the survival yield of the precursor alongside the appearance of product ions. For this compound, look for the loss of H₂O (-18 Da, m/z 160.1) and the loss of CO₂ (-44 Da, m/z 134.1). The sum of the product ion intensities plus the remaining precursor intensity should roughly equal the initial precursor intensity (accounting for minor transmission losses). If the total ion current drops drastically at high CE, you have over-fragmented the molecule into undetectable low-mass noise.
-
Part 5: References
-
Title: Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design Source: PubMed (NIH) URL: [Link]
-
Title: Optimization of an analytical method based on the use of zwitterionic-phosphorylcholine-HILIC column for the determination of multiple polar emerging contaminants in reclaimed water Source: PubMed (NIH) URL: [Link]
-
Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: Chromatography Online (LCGC) URL: [Link]
-
Title: What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 Source: Waters Knowledge Base URL: [Link]
Comprehensive Comparison Guide: 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid vs. Isoindoline-5-carboxylic acid
Executive Summary
In modern drug discovery and medicinal chemistry, isoindoline derivatives are privileged scaffolds frequently utilized to impart conformational rigidity and improve pharmacokinetic profiles[1][2]. When designing synthetic routes, the choice between isoindoline-5-carboxylic acid (a secondary amine) and 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (a tertiary amine) fundamentally dictates the required synthetic strategy.
This guide objectively evaluates the reactivity, chemoselectivity, and handling protocols of these two building blocks. By dissecting the causality behind their physicochemical behaviors, we provide researchers with self-validating experimental workflows to optimize amide coupling and functionalization.
Structural & Physicochemical Profiling
The core divergence between these two molecules lies in the substitution at the isoindoline nitrogen. This single methyl group shifts the molecule from a bifunctional reactive monomer to a chemoselective coupling partner.
Table 1: Physicochemical Comparison
| Property | Isoindoline-5-carboxylic acid | 2-Methylisoindoline-5-carboxylic acid |
| Structure Type | Secondary Amine + Carboxylic Acid | Tertiary Amine + Carboxylic Acid |
| CAS Number (Free Base) | N/A (Typically handled as salt) | 933751-99-6[3] |
| CAS Number (HCl Salt) | 149353-72-0[4] | 1065065-38-4[5] |
| Molecular Weight (HCl) | 199.63 g/mol | 213.66 g/mol |
| Nucleophilicity | High (N-H is readily alkylated/acylated) | Negligible (Sterically hindered, fully alkylated) |
| Solubility Profile | Poor in DCM/EtOAc; Requires DMF/DMSO | Poor in DCM/EtOAc; Requires DMF/DMSO |
| Zwitterionic Nature | Yes (Strong internal salt bridge) | Yes (Weaker internal salt bridge) |
Mechanistic Causality: Reactivity Divergence
The Zwitterion Effect and Solubility
Both building blocks exist as zwitterions (ammonium carboxylate internal salts) near neutral pH. This dominant ionic character explains their notoriously poor solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Causality in Protocol Design: To mobilize these compounds for reaction, the solvent must possess a high dielectric constant (e.g., DMF or DMSO). Furthermore, the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is strictly required to deprotonate the ammonium species, breaking the salt bridge and freeing the carboxylate for activation.
Chemoselectivity in Amide Coupling
When targeting the carboxylic acid for amide bond formation (e.g., using HATU or EDC/HOBt), the reactivity paths of the two molecules diverge drastically:
-
Isoindoline-5-carboxylic acid (Molecule A): Contains both a nucleophilic secondary amine and a carboxylic acid. If activating reagents are introduced directly, the free amine of one molecule will attack the activated ester of another, leading to rapid self-condensation and polymerization . To prevent this, the secondary amine must be masked using a protecting group (e.g., Boc or Fmoc) prior to activation.
-
2-Methylisoindoline-5-carboxylic acid (Molecule B): The N-methyl group renders the tertiary amine non-nucleophilic toward activated esters. This allows for direct, chemoselective activation of the carboxylic acid and subsequent coupling with an external amine without any risk of self-condensation.
Chemoselectivity pathways of isoindoline-5-carboxylic acid vs. its N-methyl analog.
Experimental Workflows & Protocols
The following self-validating protocols demonstrate the practical application of the mechanistic principles discussed above.
Protocol A: Direct Amide Coupling with 2-Methylisoindoline-5-carboxylic acid
Because the tertiary amine is unreactive toward acylating agents, this building block is a "plug-and-play" reagent. HATU is selected as the coupling agent because it rapidly forms a highly reactive HOAt ester, minimizing epimerization and driving the reaction to completion even with sterically hindered external amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, suspend 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Neutralization: Add DIPEA (3.0 eq, 3.0 mmol). Causality: 1.0 eq neutralizes the building block's HCl salt, 1.0 eq neutralizes the external amine's salt (if applicable), and 1.0 eq acts as the catalytic base for HATU activation. The suspension will clarify as the zwitterion is disrupted.
-
Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol). Stir at room temperature for 2–4 hours.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Note: Avoid acidic washes (like 1M HCl) during workup, as the tertiary amine product will protonate and partition into the aqueous layer.
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Two-Step Amide Coupling with Isoindoline-5-carboxylic acid
To utilize the secondary amine scaffold, N-protection is mandatory. The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the basic conditions of amide coupling but easily removed under mild acidic conditions.
Step-by-Step Methodology:
-
N-Boc Protection:
-
Suspend isoindoline-5-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (ensuring pH > 10).
-
Add Boc-anhydride (Boc₂O, 1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.
-
Acidify the aqueous layer to pH ~3 using 1M KHSO₄ (avoid strong acids that might cleave the Boc group) and extract with EtOAc to isolate 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid.
-
-
Amide Coupling:
-
React the Boc-protected intermediate (1.0 eq) with the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF for 3 hours.
-
Perform standard aqueous workup (mild acidic wash is permissible here since the amine is Boc-protected).
-
-
Deprotection (Optional):
-
Treat the isolated amide with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature to yield the free secondary amine product.
-
Decision tree for selecting isoindoline building blocks in synthesis workflows.
Quantitative Performance Summary
The following table summarizes expected experimental outcomes when coupling these building blocks with a standard primary amine (e.g., benzylamine) under the optimized conditions described above.
Table 2: Experimental Data Comparison
| Parameter | Protocol A (2-Methylisoindoline) | Protocol B (Isoindoline, Boc-route) |
| Total Synthetic Steps | 1 | 3 (Protect -> Couple -> Deprotect) |
| Average Reaction Time | 2–4 hours | 16–24 hours (cumulative) |
| Crude Purity (LC-MS) | > 90% | ~ 75% (due to multi-step handling) |
| Overall Isolated Yield | 82 – 88% | 55 – 65% (over 3 steps) |
| Risk of Polymerization | None | High (if Step 1 is omitted) |
| Workup Limitations | Cannot use acidic washes | Tolerates acidic washes (Step 2 only) |
Conclusion: For researchers requiring an inert, rigid spacer, 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid offers vastly superior step-economy and yield. Conversely, isoindoline-5-carboxylic acid is strictly reserved for library generation where late-stage diversification (via N-alkylation or N-acylation) of the secondary amine is a strategic requirement[2].
References
-
Wikipedia. Isoindoline. Retrieved March 27, 2026, from [Link]
-
Journal of Medicinal Chemistry (ACS Publications). Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3. Retrieved March 27, 2026, from [Link]
Sources
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 933751-99-6|2-Methyl-2,3-dihydro-1h-isoindole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | 1065065-38-4 [sigmaaldrich.com]
A Comparative Guide to the Binding Affinity of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic Acid Derivatives as PARP-1 Inhibitors
For researchers, scientists, and drug development professionals, the 2,3-dihydro-1H-isoindole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its structural rigidity and synthetic tractability make it an attractive core for designing targeted therapeutic agents. This guide provides an in-depth comparative analysis of the binding affinity of derivatives based on a closely related isoindolinone scaffold, focusing on their interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[2]
The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes, making this class of compounds a promising avenue for the development of potent and selective inhibitors.[3] Understanding the subtle nuances of how structural modifications to the isoindole core influence binding affinity is paramount for optimizing lead compounds and advancing novel therapeutics.
The Biological Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme involved in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.[4] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[3] This has established PARP-1 inhibitors as a significant class of targeted anticancer agents.[4][5] Therefore, the precise quantification of the binding affinity of potential inhibitors is a cornerstone of their preclinical development.
Core Methodologies for Determining Binding Affinity
To quantitatively assess the interaction between a small molecule inhibitor and its protein target, several biophysical techniques are employed. Among these, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard methods for their ability to provide detailed thermodynamic and kinetic information, respectively.[5][6][7]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event.[3][8] In a typical experiment, a solution of the inhibitor is titrated into a sample cell containing the target protein. The resulting heat change is measured and plotted against the molar ratio of the ligand to the protein. This allows for the direct determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8] This comprehensive thermodynamic profile is invaluable for understanding the driving forces behind the molecular interaction.[5]
Below is a generalized workflow for an ITC experiment.
Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Comparative Binding Affinity Analysis: A Case Study of Isoindolinone Carboxamide Derivatives
While direct comparative data for a series of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid derivatives is not extensively available in the public domain, a comprehensive study on the closely related 1-methyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide scaffold provides excellent insights into the structure-activity relationship (SAR) for PARP-1 inhibition.[5] This series serves as a valuable surrogate for understanding how modifications to the isoindole core impact binding affinity.
The initial lead compound, (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide (Compound 1) , was identified as a starting point for optimization, demonstrating a PARP-1 binding affinity (Kd) of 0.04 µM.[5] Subsequent derivatization focused on exploring the chemical space around the piperidine nitrogen.
Table 1: Comparative Binding Affinity of Isoindolinone Derivatives against PARP-1
| Compound ID | R-Group Modification (on Piperidine Nitrogen) | PARP-1 Kd (µM) |
| 1 | H | 0.04 |
| 2 | Cyclohexyl | < 0.03 |
| 3 (NMS-P515) | (S)-Cyclohexyl | 0.016 |
| 4 | (R)-Cyclohexyl | > 10 |
| 5 | 4-Fluorophenyl | 0.06 |
Data sourced from Brusca et al., J. Med. Chem. (2020).[5]
Interpretation of Structure-Activity Relationships (SAR)
The data presented in Table 1 clearly demonstrates that even minor structural modifications can have a profound impact on binding affinity.
-
Introduction of a Cyclohexyl Group: The replacement of the hydrogen on the piperidine nitrogen with a cyclohexyl group (Compound 2 ) led to a notable improvement in binding affinity, with a Kd of less than 0.03 µM.[5] This suggests that the hydrophobic pocket of the PARP-1 active site can accommodate a bulky aliphatic substituent, likely leading to favorable van der Waals interactions.
-
Stereochemistry is Critical: The separation of the racemic cyclohexyl derivative into its individual enantiomers revealed a stark difference in activity. The (S)-enantiomer, NMS-P515 (Compound 3) , exhibited a potent Kd of 0.016 µM, representing a significant enhancement in binding affinity over the parent compound.[5] In contrast, the (R)-enantiomer (Compound 4 ) was essentially inactive, with a Kd greater than 10 µM.[5] This dramatic loss of affinity underscores the highly stereospecific nature of the binding interaction within the PARP-1 active site. Co-crystal structures revealed that the (S)-configuration allows for an optimal orientation of the cyclohexyl group within a hydrophobic pocket, while the (R)-configuration introduces a steric clash.
-
Aromatic Substituents: The introduction of a 4-fluorophenyl group (Compound 5 ) resulted in a slightly reduced affinity (Kd = 0.06 µM) compared to the lead compound.[5] While still a potent inhibitor, this suggests that the specific shape and electronic properties of the aromatic ring may not be as favorable for binding as the aliphatic cyclohexyl group in the (S)-configuration.
Caption: Structure-Activity Relationship (SAR) of isoindolinone derivatives targeting PARP-1.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
The following is a representative protocol for determining the binding affinity of a 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid derivative for PARP-1.
1. Materials and Reagents:
-
Purified recombinant human PARP-1 catalytic domain.
-
Synthesized and purified 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid derivative.
-
ITC Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
2. Sample Preparation:
-
Prepare a stock solution of the isoindole derivative in 100% DMSO.
-
Dilute the protein and the compound into the same batch of ITC buffer to their final desired concentrations. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (<2%) to minimize buffer mismatch effects.
-
A typical starting concentration for the protein in the cell is 10-20 µM, and for the ligand in the syringe is 100-200 µM (approximately 10-fold higher than the protein).
-
Thoroughly degas both the protein and ligand solutions for 10-15 minutes immediately prior to the experiment to prevent bubble formation.
3. ITC Experiment Setup:
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
Load approximately 300 µL of the PARP-1 solution into the sample cell.
-
Load approximately 40 µL of the isoindole derivative solution into the injection syringe, ensuring no air bubbles are present.
-
Place the syringe into the instrument and allow the system to equilibrate thermally.
4. Titration and Data Collection:
-
Set up the injection parameters. A typical experiment consists of an initial small injection (e.g., 0.4 µL) to remove any material diffused from the syringe tip, followed by 18-20 larger injections (e.g., 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
The stirring speed should be set to an appropriate level (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.
-
Initiate the titration run.
5. Data Analysis:
-
After the run is complete, integrate the raw data (power vs. time) to obtain the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting process will yield the thermodynamic parameters: Ka (association constant, from which Kd is calculated as 1/Ka), n (stoichiometry), and ΔH (enthalpy). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Conclusion
The comparative analysis of the binding affinities of isoindolinone derivatives for PARP-1 highlights the critical importance of systematic structure-activity relationship studies in drug discovery. The case study of NMS-P515 demonstrates that subtle modifications, particularly concerning stereochemistry, can lead to orders-of-magnitude differences in binding potency.[5] By employing robust biophysical techniques like Isothermal Titration Calorimetry, researchers can gain a deep understanding of the thermodynamic drivers of molecular recognition, enabling the rational design of highly potent and selective inhibitors. The principles illustrated here for the isoindolinone scaffold are directly applicable to the optimization of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid derivatives and other promising therapeutic agents.
References
- Vertex AI Search. Isothermal titration calorimetry and thermal shift assay in drug design.
- Reaction Biology. ITC Assay Service for Drug Discovery.
- Brusca, F., et al. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Journal of Medicinal Chemistry, 2020.
- Zhou, X., & Liang, S. H. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 2025.
- Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development.
- Abdel-Magid, A. F., et al. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004.
- Stahelin, R. V. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 2017.
- BenchChem. Unveiling the Properties of Isoindole Derivatives: A Comparative Guide to Computational and Experimental Analyses.
- MDPI. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. 2022.
- Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. 2021.
- PubMed. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. 2024.
- MDPI. Four New Menadione Thioderivatives, Potential Antineoplastic Candidates: In Silico and PARP-1 Inhibition Studies. 2026.
- ResearchGate. 2013 Bioorganic & Medicinal Chemistry Letters.
- MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. 2023.
- AIR Unimi. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide.
- Taylor & Francis Online. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. 2021.
- OUCI. Targeting selective inhibitors of PARPs in drug discovery and development.
- PubMed. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. 2025.
- bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. 2021.
- Rutgers University. Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. 2022.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOINDOLE. 2022.
- PubMed. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. 2010.
- MDPI. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. 2024.
- Bentham Science. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. 2024.
- ResearchGate. Isoindole Derivatives: Propitious Anticancer Structural Motifs.
Sources
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 5. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29872 Publications | 344388 Citations | Top authors | Related journals [scispace.com]
- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
Validating purity of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid using quantitative NMR (qNMR)
Validating the Purity of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic Acid: A Comparative Guide to qNMR vs. Traditional Methods
In the landscape of pharmaceutical development, the rigorous characterization of building blocks and intermediates is a non-negotiable prerequisite for downstream success. 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 933751-99-6) is a highly versatile isoindoline derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment[2]. However, HPLC-UV possesses inherent analytical blind spots. This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques, detailing why qNMR has emerged as the gold-standard, primary ratio method for absolute purity validation[3][4].
Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS
The fundamental limitation of chromatographic methods is their reliance on relative response factors. HPLC-UV assumes that all impurities possess a chromophore and share a similar extinction coefficient to the main analyte[3]. When purity is reported as "Area %", non-chromophoric impurities (e.g., water, residual inorganic salts, aliphatic solvents) are entirely ignored, leading to an artificially inflated purity value[5].
Conversely, qNMR is governed by the principle of reciprocity: the integrated area of an NMR resonance is directly and universally proportional to the number of nuclei generating that signal[2][6]. By co-dissolving the analyte with a Certified Reference Material (CRM) internal standard, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[3][7].
Table 1: Performance Comparison of Purity Assessment Techniques
| Parameter | Quantitative NMR (1H-qNMR) | HPLC-UV (Area %) | LC-MS |
| Detection Principle | Absolute proportionality of nuclear spin | Relative UV absorbance | Ionization efficiency |
| Analyte Reference Standard | Not Required (Uses universal IS) | Required (For absolute quantitation) | Required |
| Blind Spots | Signals overlapping with solvent/IS | Non-chromophoric species, inorganic salts | Poorly ionizing compounds, ion suppression |
| Purity Output | Absolute Mass Fraction (% w/w) | Relative Area % (Often inflated) | Relative (Highly variable) |
| Sample Recovery | Non-destructive (100% recoverable) | Destructive | Destructive |
Causality in qNMR Experimental Design
To ensure qNMR acts as a self-validating system, every parameter must be optimized based on underlying quantum mechanical principles[8].
-
The Causality of the Internal Standard (IS): The IS must be highly pure (traceable to SI units), inert, and possess a simple NMR spectrum that does not overlap with the analyte[4]. For 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid, Maleic acid is an ideal IS. The analyte features aromatic protons (~7.3–7.8 ppm), isoindoline ring CH2 protons (~3.8–4.2 ppm), and an N-CH3 group (~2.5 ppm). Maleic acid provides a sharp, isolated singlet at 6.26 ppm, ensuring zero integration overlap[3].
-
The Causality of the Relaxation Delay (D1): Following a 90° radiofrequency pulse, nuclei require time to return to thermal equilibrium (Longitudinal Relaxation Time, T1 ). If the next pulse occurs before full relaxation, the signal intensity is attenuated, destroying the quantitative relationship. The D1 delay must be set to ≥5×T1(max) of the slowest relaxing proton in the mixture, guaranteeing >99.3% magnetization recovery[3][8].
-
The Causality of Phase and Baseline Correction: Distorted baselines or out-of-phase peaks artificially add or subtract area during integration. Meticulous manual phase correction and zero-order baseline correction are mandatory to achieve precision better than 1%[6].
Orthogonal Validation Workflow
Orthogonal Purity Validation: qNMR vs. HPLC-UV Workflows
Step-by-Step qNMR Methodology
Step 1: Precision Sample Preparation
-
Using a calibrated microbalance (accuracy ±0.01 mg), accurately weigh ~15.00 mg of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid into a clean glass vial.
-
Accurately weigh ~5.00 mg of Maleic Acid CRM (Internal Standard) into the same vial.
-
Dissolve the mixture in 0.75 mL of high-purity DMSO- d6 (containing 0.03% TMS as a chemical shift reference). Vortex until completely dissolved[3].
-
Transfer 0.6 mL of the homogenous solution into a high-quality 5 mm NMR tube[6].
Step 2: NMR Acquisition Parameters
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the probe to achieve a line width at half-height of <1.0 Hz for the TMS peak[8].
-
Determine the T1 of all relevant protons using an inversion-recovery experiment.
-
Set the pulse program to a standard 90° excitation pulse (zg or zg30).
-
Set the relaxation delay (D1) to 60 seconds (assuming T1(max) is ~10 seconds).
-
Acquire 16 to 32 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the peaks of interest[3].
Step 3: Data Processing & Calculation
-
Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation.
-
Perform rigorous zero-order and first-order phase correction. Apply a multipoint baseline correction[6].
-
Integrate the Maleic acid singlet at 6.26 ppm ( Istd ) and the analyte's N-CH3 singlet at ~2.5 ppm ( Ianalyte ).
-
Calculate absolute purity ( Panalyte ) using the following equation[6]:
Panalyte=IstdIanalyte×NanalyteNstd×MstdManalyte×manalytemstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).
Experimental Data: Exposing the HPLC "Area %" Fallacy
To demonstrate the critical difference between relative and absolute purity, a slightly degraded batch of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid was analyzed using both HPLC-UV (254 nm) and 1H-qNMR.
Table 2: Purity Assessment of a Single Batch (Simulated Data)
| Analytical Technique | Reported Purity | Impurities Detected | Causality / Interpretation |
| HPLC-UV (254 nm) | 99.4% (Area %) | Trace structurally related organic impurities. | Overestimates purity. Fails to detect residual water or inorganic salts lacking a chromophore[3][5]. |
| 1H-qNMR (Absolute) | 95.8% (% w/w) | Residual Ethyl Acetate (1.2%), Water (2.5%), Organics (0.5%). | Provides the true mass fraction. Integrates all proton-containing species and accounts for total mass balance[4][7]. |
Sources
- 1. 933751-99-6|2-Methyl-2,3-dihydro-1h-isoindole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthetic routes for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid preparation
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 1065065-38-4, often isolated and utilized as the hydrochloride salt 1)
Introduction & Strategic Overview
In modern drug discovery, the 2-methylisoindoline core is a highly valued pharmacophore, frequently embedded in factor Xa inhibitors and advanced neurotherapeutics 2. However, constructing the 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid architecture presents distinct synthetic challenges. The primary hurdles include controlling regioselectivity during functionalization, mitigating over-alkylation (oligomerization) during ring closure, and ensuring functional group tolerance.
As a process chemist, selecting the optimal synthetic route requires balancing atom economy, scalability, and impurity profiles. This guide objectively compares three field-proven synthetic strategies:
-
Route A: Double Alkylation of Methylamine (The classical, cost-effective approach).
-
Route B: Eschweiler-Clarke Methylation (The mild, high-yielding approach).
-
Route C: Exhaustive Imide Reduction (The scalable, robust approach).
Figure 1: Three divergent synthetic strategies for the preparation of the target isoindoline core.
Comparative Performance Analysis
To make an informed decision for your specific application—whether for milligram-scale SAR screening or kilogram-scale process development—refer to the comparative performance metrics below.
| Parameter | Route A: Double Alkylation | Route B: Eschweiler-Clarke | Route C: Imide Reduction |
| Primary Precursor | 3,4-Dimethylbenzoic acid | 2,3-Dihydro-1H-isoindole-5-carboxylate | Trimellitic anhydride |
| Key Reagents | NBS, AIBN, Methylamine | Formalin, Formic acid | Methylamine, Borane-THF |
| Overall Yield | 40 – 50% | 75 – 85% | 60 – 70% |
| Scalability | Moderate (Requires high dilution) | Excellent | Good (Requires careful quench) |
| Major Impurities | Polymeric amines, unreacted bromide | Trace unreacted secondary amine | Partially reduced amides |
| Cost Efficiency | High (Cheap starting materials) | Medium (Precursor is more expensive) | High |
| Best Suited For | Early-stage discovery, low budget | Late-stage functionalization | Scale-up, industrial manufacturing |
Mechanistic Insights & Causality
Route A: The Double Alkylation Challenge
The synthesis of 3,4-bis(bromomethyl)benzoic acid esters via radical bromination is well-documented 3. The critical step is the subsequent cyclization with methylamine. Causality: Alkylating a primary amine with a dihalide inherently risks over-alkylation, leading to linear or cross-linked polymeric byproducts. To enforce the intramolecular SN2 cyclization over intermolecular reactions, the reaction must be performed under high-dilution conditions.
Route B: The Eschweiler-Clarke Precision
When the unmethylated isoindoline core is already available, the Eschweiler-Clarke reaction offers unparalleled precision 2. Causality: Formaldehyde reacts with the secondary amine to form an iminium ion. Formic acid acts as a highly specific hydride donor, reducing the iminium to a methyl group while releasing CO2 . Because the resulting tertiary amine cannot form another iminium ion, over-methylation is mechanistically impossible, ensuring a pristine impurity profile.
Figure 2: Mechanistic sequence of the Eschweiler-Clarke methylation step.
Route C: Imide Reduction Dynamics
Starting from trimellitic anhydride, condensation with methylamine yields 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid 4. Causality: The robust imide carbonyls require aggressive reduction (e.g., BH3⋅THF or LiAlH4 ). While scalable, the process requires strict anhydrous conditions and careful thermal management during the quench phase to safely destroy stable borane-amine complexes.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure trustworthiness at each critical juncture.
Protocol 1: Synthesis via Eschweiler-Clarke Methylation (Route B)
Adapted from established patent literature for pyrrolidine amides and isoindolines 2.
Step 1: Reductive Methylation
-
Preparation: Dissolve 1.2 g (6.6 mmol) of methyl 2,3-dihydro-1H-isoindole-5-carboxylate in 5 mL of concentrated formic acid ( HCOOH ) in a 50 mL round-bottom flask.
-
Addition: Slowly add 2 mL of aqueous formaldehyde solution (Formalin, 37% w/w). Causality Note: The slow addition prevents excessive initial heat generation from the highly exothermic iminium formation.
-
Heating: Attach a reflux condenser and heat the mixture to 90°C for 4 hours. The evolution of CO2 gas indicates active hydride transfer.
-
IPC (Self-Validation): Monitor via LC-MS. The starting material mass ( [M+H]+=178.1 ) should completely shift to the methylated ester ( [M+H]+=192.1 ).
-
Workup: Cool to room temperature, dilute with 20 mL of water, and basify to pH 9 using 2N NaOH (careful: exothermic neutralization). Extract with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the crude methyl ester in 10 mL of THF/Water (1:1). Add 1.5 equivalents of LiOH⋅H2O .
-
Reaction: Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.
-
Isolation: Acidify the aqueous layer to pH 4-5 using 1N HCl . The target 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.
Protocol 2: Synthesis via Double Alkylation (Route A)
Adapted from standard dibromide cyclization methodologies 3.
Step 1: Cyclization
-
Preparation: In a 500 mL flask, dissolve 2.0 g of 3,4-bis(bromomethyl)benzoic acid methyl ester in 250 mL of anhydrous THF (High dilution is mandatory).
-
Addition: Add 3.0 equivalents of methylamine (2.0 M solution in THF) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
Reaction: Stir at room temperature for 16 hours.
-
IPC (Self-Validation): TLC (Hexane/EtOAc 7:3) should show the disappearance of the dibromide. LC-MS will confirm the cyclized mass.
-
Hydrolysis & Isolation: Concentrate the THF, dissolve the residue in a mixture of methanol/water, and add NaOH to hydrolyze the ester. Following acidification, isolate the product via ion-exchange chromatography or crystallization as the hydrochloride salt 1.
Conclusion & Recommendations
For research laboratories requiring high-purity material for SAR studies, Route B (Eschweiler-Clarke) is the definitive choice. Its mild conditions and mechanistic prevention of over-methylation guarantee a clean impurity profile. Conversely, for process chemists tasked with multi-kilogram scale-up, Route C (Imide Reduction) offers the best balance of cheap starting materials and scalable unit operations, provided the facility can safely handle borane reagents.
References
- United States Patent (19) 11 Patent Number: 5,936,089 - Dipeptides which promote release of growth hormone. Googleapis.com.
- WO2008116881A1 - Substituted pyrrolidine amides, the production thereof, and the use thereof as medications.
- ICMUSTED 2024 - Thermal Kinetic Behaviour of 2-Methyl-1,3-Dioxoisoindoline-5-Carboxylic Acid. icmusted.com.
- Screening Compounds P131552 - EvitaChem. evitachem.com.
Sources
Bicyclic Building Blocks in Drug Discovery: A Comparative Guide to 2-Methylisoindoline-5-carboxylic Acid
In modern Fragment-Based Drug Design (FBDD) and lead optimization, the selection of the correct bicyclic scaffold can dictate the success or failure of a therapeutic program. 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (also known as 2-methylisoindoline-5-carboxylic acid) has emerged as a privileged building block. It offers a unique combination of structural rigidity, defined vector projection, and a basic nitrogen handle.
This guide objectively compares the physicochemical and mechanistic performance of the isoindoline scaffold against its primary structural alternatives: indoline and tetrahydroisoquinoline (THIQ) .
Structural & Physicochemical Profiling
To understand the utility of 2-methylisoindoline-5-carboxylic acid, we must benchmark it against its closest analogs: 1-methylindoline-5-carboxylic acid and 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (THIQ-6-COOH).
The table below summarizes the critical quantitative data that drives scaffold selection in medicinal chemistry.
| Property | 2-Methylisoindoline-5-COOH | 1-Methylindoline-5-COOH | 2-Methyl-THIQ-6-COOH |
| Ring System | 5,6-Fused (Pyrrolidine-Benzene) | 5,6-Fused (Pyrroline-Benzene) | 6,6-Fused (Piperidine-Benzene) |
| Nitrogen Position | Position 2 (Benzylic) | Position 1 (Aromatic) | Position 2 (Benzylic/Aliphatic) |
| Nitrogen Type | Aliphatic Tertiary Amine | Aniline-like Tertiary Amine | Aliphatic Tertiary Amine |
| Basicity (pKa) | ~9.3 (Strongly Basic) | ~5.2 (Weakly Basic) | ~9.6 (Strongly Basic) |
| Conformation | Planar / Highly Rigid | Planar / Rigid | Puckered (Half-Chair) |
| CLogP (Predicted) | ~1.2 | ~1.8 | ~1.5 |
| Primary Utility | Rigid salt-bridge formation | Lipophilic space-filling | Flexible vector projection |
Data synthesized from structural analyses and authoritative chemical databases including [3] and [2].
Mechanistic Rationale: The Causality of Scaffold Selection
Choosing between these three scaffolds is not arbitrary; it is governed by the specific thermodynamic and electronic requirements of the target protein pocket.
Basicity and Salt-Bridge Formation: Isoindoline vs. Indoline
The fundamental difference between isoindoline and indoline lies in the electronic state of the nitrogen atom [1]. In indoline , the nitrogen is attached directly to the aromatic ring. Its lone pair is delocalized into the π -system, drastically reducing its basicity (pKa ~5.2). At physiological pH (7.4), the indoline nitrogen remains largely neutral.
Conversely, the nitrogen in isoindoline is flanked by two benzylic carbons. The lone pair cannot delocalize into the aromatic ring, rendering it a true aliphatic amine with a pKa of ~9.3. At pH 7.4, this nitrogen is fully protonated, allowing it to form critical, high-affinity salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within a target pocket.
Rigidity and Entropic Penalty: Isoindoline vs. THIQ
When comparing isoindoline to THIQ , the deciding factor is conformational entropy [4]. THIQ is a 6,6-fused system where the piperidine ring adopts a puckered, half-chair conformation. This flexibility allows the scaffold to adapt to irregular pockets but incurs a high entropic penalty upon binding.
Isoindoline is a 5,6-fused system. The 5-membered pyrrolidine ring is highly constrained by the planar benzene fusion, forcing the molecule into a rigid, nearly flat conformation. If the target pocket is narrow and requires a linear exit vector for the carboxylic acid substituent, isoindoline will bind with a significantly lower entropic penalty than THIQ.
Logical decision tree for selecting bicyclic building blocks based on pocket requirements.
Experimental Workflows: Self-Validating Amide Coupling Protocol
To incorporate 2-methylisoindoline-5-carboxylic acid into a lead series, amide coupling is the standard approach. Because this building block is amphoteric (containing both a basic amine and an acidic carboxylate), traditional aqueous workups often lead to poor recoveries.
The following protocol utilizes HATU activation and Mass-Directed Auto-Prep (MDAP) to create a self-validating, high-yield workflow .
Step-by-Step Methodology
-
Activation (Esterification):
-
Procedure: Dissolve 2-methylisoindoline-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: HATU is chosen over EDC/HOBt because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is required to deprotonate the carboxylic acid and neutralize any hydrochloride salts, driving the activation forward.
-
-
Nucleophilic Addition:
-
Procedure: Add the target primary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
-
-
Self-Validation (LC-MS):
-
Procedure: Quench a 5 μ L aliquot in 100 μ L of Acetonitrile/Water. Inject onto an LC-MS.
-
Causality: You must observe the disappearance of the active HOAt-ester mass and the appearance of the desired product mass [M+H]+ . This confirms reaction completion before committing to purification.
-
-
Purification (MDAP):
-
Procedure: Filter the crude mixture and inject directly onto a Preparative Reverse-Phase HPLC equipped with a mass-triggered fraction collector.
-
Causality: Bypassing aqueous extraction prevents the loss of the basic isoindoline product in the aqueous layer. MDAP ensures that only the fraction containing the exact target mass is collected, guaranteeing >95% purity.
-
Self-validating experimental workflow for amide coupling and mass-directed purification.
Comparative Performance in Lead Optimization
When swapped into a generic kinase or GPCR inhibitor scaffold, the choice between these three building blocks yields predictable shifts in pharmacological performance.
| Performance Metric | Isoindoline Derivative | Indoline Derivative | THIQ Derivative | Mechanistic Driver |
| Target Affinity ( Δ IC50 ) | Highest (if pocket is narrow/acidic) | Low (lacks salt bridge) | Moderate (entropic penalty) | Rigid positioning of a protonated amine maximizes enthalpic gains. |
| Metabolic Stability (HLM) | Moderate to High | High | Moderate | THIQ is more prone to α -oxidation by Cytochrome P450s due to increased ring flexibility. |
| hERG Liability | Moderate (Basic N) | Low (Neutral N) | Moderate (Basic N) | High basicity and lipophilicity drive off-target hERG channel binding. |
References
-
Wikipedia: Isoindoline Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
1,2,3,4-Tetrahydroisoquinoline - Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy Source: ACS Combinatorial Science URL:[Link]
Publish Comparison Guide: In Vivo Efficacy Validation of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic Acid Conjugates
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Benchmarking P4-Targeting Pharmacophores in Plasma Kallikrein (PKal) Inhibitors
Executive Summary & Scientific Context
The development of small-molecule serine protease inhibitors—particularly those targeting Plasma Kallikrein (PKal) for the treatment of thrombo-inflammatory disorders and Hereditary Angioedema (HAE)—relies heavily on the precise geometric optimization of pharmacophore moieties. PKal is a critical enzyme in the Kallikrein-Kinin System (KKS), responsible for cleaving high-molecular-weight kininogen (HMWK) to release the inflammatory peptide bradykinin [1].
Recent advancements in medicinal chemistry have identified 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (commonly referred to as 2-methylisoindoline-5-carboxylic acid) as a highly privileged P4-binding moiety [1]. This guide objectively compares the in vivo efficacy, pharmacokinetic (PK) stability, and pharmacodynamic (PD) performance of conjugates utilizing this rigidified basic moiety against alternative structural motifs, providing a self-validating framework for preclinical evaluation.
Mechanistic Rationale: The S4 Pocket Dynamics
As application scientists, we must look beyond simple binding affinities and understand the causality behind structural choices. The S4 pocket of Plasma Kallikrein is a narrow, hydrophobic cleft that requires a basic amine to form critical salt bridges with acidic residues (e.g., Asp/Glu) at the pocket's base.
Conjugating the active inhibitor core to a 2-methylisoindoline-5-carboxylic acid moiety provides three distinct mechanistic advantages over alternative structures:
-
Conformational Entropy (Rigidity): Flexible basic amines, such as 3-(dimethylaminomethyl)benzoic acid, suffer from a high entropic penalty upon binding. The rigid 2,3-dihydro-1H-isoindole core pre-organizes the basic nitrogen, minimizing the energy cost of freezing the molecule's conformation within the S4 pocket.
-
Steric Fit (Planarity): Compared to the 6-membered piperidine ring found in 1,2,3,4-tetrahydroisoquinoline (THIQ) alternatives, the 5-membered pyrroline ring of the isoindoline system is significantly flatter. This planarity prevents steric clashing against the narrow walls of the S4 subsite, allowing for deeper penetration and stronger hydrogen bonding.
-
Optimal Basicity: The 2-methyl group fine-tunes the pKa of the amine to approximately 8.5. This ensures the nitrogen is sufficiently protonated at physiological pH to maintain the target salt bridge, while avoiding excessive hydrophilicity that would compromise oral bioavailability.
Caption: Plasma Kallikrein (PKal) signaling cascade and targeted inhibition by 2-methylisoindoline conjugates.
In Vivo Efficacy Validation: Experimental Protocols
To establish a self-validating system, we utilize the Carrageenan-Induced Paw Edema Model [2]. Causality check: Why carrageenan? Lambda-carrageenan is a highly sulfated polysaccharide carrying a strong negative charge. Upon subplantar injection, this negative surface directly activates Factor XII (FXII), triggering the KKS cascade and driving bradykinin-mediated edema. This makes it the most mechanistically accurate in vivo model for validating PKal inhibitors.
Protocol A: Pharmacokinetic (PK) Profiling
Objective: Validate the metabolic stability conferred by the rigid isoindoline core compared to flexible amines, which are prone to rapid CYP450-mediated N-dealkylation.
-
Preparation: Fast male C57BL/6 mice (n=3 per group) for 12 hours to reduce variability in gastrointestinal absorption. Formulate conjugates in 5% DMSO / 95% PEG400 to ensure complete dissolution.
-
Administration: Dose animals intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.
-
Sampling: Collect 50 μL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Analysis: Extract plasma via protein precipitation (using 3 volumes of cold acetonitrile containing an internal standard). Quantify compound concentrations using LC-MS/MS to calculate clearance (Cl), half-life (T₁/₂), and oral bioavailability (%F).
Protocol B: Carrageenan-Induced Paw Edema Model (Pharmacodynamics)
Objective: Measure the functional, systemic inhibition of the Kallikrein-Kinin System.
-
Baseline Measurement: Acclimate male C57BL/6 mice (n=8 per group). Measure the baseline volume of the right hind paw using a plethysmometer (water displacement method).
-
Pre-treatment: Administer the conjugates (10 mg/kg, PO) or vehicle control 1 hour prior to induction. Causality: A 1-hour pre-treatment aligns with the Tmax established in Protocol A, ensuring peak plasma concentration during KKS activation.
-
Induction: Inject 50 μL of 1% (w/v) λ-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Quantification: Measure paw volumes hourly from 1 to 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group using the Area Under the Curve (AUC).
Caption: Step-by-step in vivo validation workflow using the carrageenan-induced paw edema model.
Objective Data Comparison
The following table summarizes the quantitative performance of the 2-methylisoindoline conjugate against two primary structural alternatives. The data clearly demonstrates that the 5-membered rigidified system provides superior target engagement and metabolic stability.
Table 1: In Vitro and In Vivo Pharmacological Comparison of P4-Targeting Conjugates
| Conjugate P4 Moiety | PKal IC₅₀ (nM) | Selectivity vs. FXIa | Oral Bioavailability (%F) | Edema Inhibition at 4h (%) |
| 2-Methylisoindoline-5-carboxylic acid (Rigid, 5-membered) | 8.5 | >1000x | 42.0% | 78.5% |
| 2-Methyl-1,2,3,4-THIQ-7-carboxylic acid (Rigid, 6-membered) | 45.2 | 450x | 38.5% | 54.2% |
| 3-(Dimethylaminomethyl)benzoic acid (Flexible) | 120.4 | 120x | 15.2% | 22.0% |
Note: The flexible dimethylaminomethyl variant exhibits poor oral bioavailability due to rapid first-pass oxidative deamination, resulting in sub-therapeutic in vivo efficacy despite moderate in vitro activity.
References
-
Liu, H., & Deng, Y. (2025). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Oral FXIIa inhibitor KV998086 suppresses FXIIa and single chain FXII mediated kallikrein kinin system activation. (2023). Frontiers in Pharmacology. Available at: [Link]
Benchmarking the Toxicological Profile of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: A Comparative Guide
In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comprehensive framework for benchmarking the potential toxicity of the novel compound, 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid, against established reference compounds. By employing a suite of robust in vitro assays, researchers can gain critical insights into its cytotoxic, hepatotoxic, and cardiotoxic liabilities, facilitating informed decisions in the development pipeline.
This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the selection of assays, cell models, and reference standards. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a rigorous and objective toxicological evaluation. While specific experimental data for 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is not publicly available, this guide will utilize hypothetical data to illustrate the comparative analysis process.
Section 1: General Cytotoxicity Assessment via MTT Assay
A foundational step in toxicological screening is the assessment of a compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of their viability and proliferation.[1][2] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2] The intensity of the resulting color is directly proportional to the number of viable cells.
For this assessment, we will utilize the HeLa cell line, a robust and well-characterized human cervical cancer cell line. Doxorubicin, a well-known cytotoxic agent, will serve as the positive control to validate the assay's performance.[3]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the test and reference compounds. Include a vehicle control (medium with the same concentration of solvent).[3]
-
Incubate the plate for 24 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Summary: General Cytotoxicity (Hypothetical Data)
| Compound | IC₅₀ (µM) on HeLa cells |
| 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | 75.3 |
| Doxorubicin (Reference) | 0.8 |
Section 2: Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal.[4] Therefore, early assessment of a compound's potential hepatotoxicity is crucial. In vitro models using human liver cells are valuable tools for this purpose.[5] We will employ the HepG2 cell line, a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes, making it a suitable model for initial hepatotoxicity screening.[6] Acetaminophen, a well-known hepatotoxin at high doses, will be used as the reference compound.[7] Cell viability will be assessed using an ATP-based luminescence assay, which measures the level of intracellular ATP as an indicator of metabolically active cells.
Experimental Workflow: Hepatotoxicity Assay
Caption: Workflow for the ATP-based hepatotoxicity assay.
Protocol: Hepatotoxicity Assay
-
Cell Seeding:
-
Culture HepG2 cells in a suitable medium and seed them into 96-well plates at an appropriate density for a 72-hour assay.
-
Allow the cells to attach and grow for 18-24 hours before compound addition.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid and Acetaminophen in culture medium.
-
Treat the cells with the compounds and incubate for 72 hours.
-
-
ATP Assay:
-
After the incubation period, equilibrate the plate to room temperature.
-
Add an ATP cell viability assay reagent (e.g., CellTiter-Glo®) to each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a plate reader.
-
Data Summary: Hepatotoxicity (Hypothetical Data)
| Compound | TC₅₀ (µM) on HepG2 cells |
| 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | 120.5 |
| Acetaminophen (Reference) | 5,000 |
Section 3: Cardiotoxicity Assessment using the hERG Assay
Drug-induced cardiotoxicity is a major safety concern, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can trigger potentially fatal cardiac arrhythmias.[8] Therefore, assessing a compound's activity on the hERG channel is a critical component of preclinical safety evaluation.[9] This is typically done using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel, such as HEK293 cells.[8] Cisapride, a known hERG inhibitor, will be used as the reference compound.[10]
Experimental Workflow: hERG Assay
Caption: Workflow for the automated patch-clamp hERG assay.
Protocol: hERG Assay
-
Cell Preparation:
-
Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Culture the cells according to standard protocols.
-
-
Automated Patch-Clamp Electrophysiology:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[8]
-
Harvest the cells and place them into the system.
-
The system will automatically capture individual cells and form a high-resistance seal (gigaseal) to enable whole-cell patch-clamp recording.
-
Apply a specific voltage protocol to elicit and measure the hERG current.[9]
-
Record a stable baseline hERG current.
-
Sequentially apply increasing concentrations of the test compound (2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid) and the reference compound (Cisapride) to the cells.[8]
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the hERG current at each compound concentration relative to the baseline.
-
Plot the percentage inhibition against the compound concentration to generate a concentration-response curve.
-
Fit the curve to a suitable model to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current).[8]
-
Data Summary: Cardiotoxicity (Hypothetical Data)
| Compound | IC₅₀ (µM) on hERG Channel |
| 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | > 100 |
| Cisapride (Reference) | 0.02 |
Conclusion
This guide outlines a systematic approach to benchmarking the in vitro toxicity of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid. By comparing its effects on cell viability, hepatocyte function, and cardiac ion channel activity against well-characterized reference compounds, a comprehensive preliminary safety profile can be established. The provided protocols and workflows offer a standardized framework for generating reliable and reproducible data. The hypothetical data presented herein illustrates how such a comparative analysis can aid in the early identification of potential toxicological liabilities, guiding further development and ensuring a more informed and efficient path towards safer chemical entities. It is imperative to follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for more extensive toxicological evaluations.[11]
References
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]
-
OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Subacute Inhalation Toxicity: 28-Day Study. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bagam, P., Pierson, J., Strauss, D., Stockbridge, N., & Pang, L. (2022). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. FDA. Retrieved from [Link]
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(2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]
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Bagam, P., Pierson, J., Strauss, D., Stockbridge, N., & PANG, L. (2023). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. FDA. Retrieved from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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NextSDS. (n.d.). 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Frontiers. (n.d.). Development of a reference and proficiency chemical list for human steatosis endpoints in vitro. Retrieved from [Link]
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Rodrigues, R. M., et al. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC. Retrieved from [Link]
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Mattek. (n.d.). Hepatotoxicity Assay Services. Retrieved from [Link]
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Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]
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Ye, C., et al. (2025). Systematic evaluation of Tox21 compounds that target β-adrenergic receptors and their role in cardiotoxicity. PMC. Retrieved from [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
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Park, S., et al. (2025). HepatoToxicity Portal (HTP): an integrated database of drug-induced hepatotoxicity knowledgebase and graph neural network-based prediction model. PMC. Retrieved from [Link]
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Pedretti, A., et al. (n.d.). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. Retrieved from [Link]
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ACS Publications. (2024). Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank. Retrieved from [Link]
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Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. (2013). IntechOpen. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Stimulation protocol for hERG channel measurements. (B) Example of.... Retrieved from [Link]
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Advanced Laboratory Safety and Handling Protocol: 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
As a Senior Application Scientist, I frequently consult with drug development teams on optimizing both the safety and efficacy of their synthetic workflows. Handling specialized pharmaceutical building blocks like 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid requires moving beyond generic lab safety templates. This guide provides a mechanistic, field-proven approach to safely managing this compound from the balance to the waste bin, ensuring both operator safety and experimental integrity.
Chemical Profile & Mechanistic Toxicology
Compound Identity:
-
Chemical Name: 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (also known as 2-methylisoindoline-5-carboxylic acid)
-
CAS Number: 933751-99-6 (Free base) / 1065065-38-4 (Hydrochloride salt) [1]
Why is specific protection required? This compound features both a carboxylic acid moiety and a tertiary amine (the N-methylated isoindoline core). While the free base exists as a zwitterion, it is most frequently supplied and handled as a hydrochloride (HCl) salt to improve benchtop stability.
Causality of Hazard: The HCl salt forms a highly crystalline, hygroscopic powder. Hygroscopic salts of organic acids are highly prone to generating fine, static-charged particulates during mechanical manipulation (e.g., spatulation). If inhaled, these micro-particulates dissolve rapidly in the mucosal lining of the respiratory tract, releasing localized hydrochloric acid and the bioactive isoindoline core, leading to acute respiratory irritation. Furthermore, this intermediate is typically dissolved in polar aprotic solvents (like DMF or DMSO) for downstream amide coupling [2]. These solvents act as powerful penetration enhancers; if a solution spills on unprotected skin, it will drag the bioactive compound directly into the systemic circulation.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following quantitative PPE standards must be adhered to.
| Protection Type | Recommended Equipment | Quantitative Spec | Mechanistic Justification |
| Eye/Face | Chemical safety goggles | EN 166 / ANSI Z87.1 | Protects against airborne dust aerosolization during weighing and accidental solvent splashes during dissolution. |
| Hand/Skin | 100% Nitrile gloves | >0.11 mm thickness | Nitrile provides an essential barrier against both the solid acidic powder and the polar aprotic solvents (DMF/DMSO) used in coupling reactions. |
| Respiratory | Particulate Respirator | N95 / P100 (99.97%) | Mandatory if weighing outside a ventilated enclosure. Prevents inhalation of the highly irritating, static-prone HCl salt dust. |
| Body | Flame-retardant lab coat | 100% Cotton / Nomex | Prevents the accumulation of static-charged API particles on personal clothing, reducing secondary exposure risks. |
Operational Workflow & Handling Protocol
The following self-validating protocol ensures complete containment of the compound during the highest-risk phase: weighing and transfer.
Step-by-Step Weighing and Transfer Methodology
-
Environmental Preparation & Validation: Ensure the fume hood or ventilated balance enclosure is operational.
-
Self-Validation Step: Before opening the chemical container, tape a small, lightweight tissue strip to the bottom of the sash. Verify continuous inward deflection to confirm negative pressure and a face velocity of 80–120 fpm (0.4–0.6 m/s) [3].
-
-
Static Mitigation: Wipe the exterior of the receiving vial and the balance pan with a static-dissipative cloth. Isoindoline salts cling aggressively to glass and plastic surfaces due to static charge, leading to inaccurate dosing and environmental contamination.
-
Weighing: Use a grounded, anti-static V-shaped spatula. Weigh the required mass directly into a tared, septa-cap compatible reaction vial. Do not use weigh boats, as transferring from a boat to a vial creates a secondary aerosolization event.
-
Solvent Addition: Cap the vial immediately after the mass is recorded. Transfer the sealed vial to the reaction block and add the coupling solvent (e.g., anhydrous DMF) via syringe directly through the septum.
Safe handling and weighing workflow for isoindoline derivatives.
Spill Response & Disposal Plan
In the event of a localized spill of the solid powder, immediate containment is required to prevent airborne distribution.
Step-by-Step Spill Cleanup
-
Isolation: Immediately halt work and evacuate the immediate 2-meter radius to allow suspended dust to settle.
-
Containment (No Sweeping): Never use a brush or broom to sweep the dry powder. Mechanical sweeping will aerosolize the intermediate.
-
Neutralization & Collection: Gently cover the spilled powder with a damp absorbent pad. Moisten the pad with a 5% sodium bicarbonate solution. Causality: The mild base neutralizes the acidic hydrochloride salt, preventing localized corrosion and suppressing dust formation.
-
Surface Decontamination: Wipe the area with a secondary cloth soaked in 70% Ethanol or Isopropanol to remove any residual organic free base.
-
Disposal: Place all contaminated pads and gloves into a labeled, sealable solid organic waste container. Do not mix with strong oxidizing waste.
Synthetic Application Context
Understanding the downstream application of a chemical reinforces the importance of its careful handling. 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a privileged scaffold in drug discovery. It is predominantly utilized in the synthesis of Factor Xa inhibitors —anticoagulant medications that require precise stereochemistry and high-purity intermediates to function effectively [2].
The carboxylic acid moiety is typically activated using coupling reagents (like HATU and DIPEA) to form an amide bond with a substituted pyrrolidine amine, building the core architecture of the anticoagulant candidate.
Synthetic application pathway for Factor Xa inhibitor development.
References
- Substituted pyrrolidine amides, the production thereof, and the use thereof as medications (WO2008116881A1). Google Patents.
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at:[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
